5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL is a heterocyclic compound belonging to the oxadiazole family, characterized by its unique trifluoromethyl group. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in medicinal chemistry. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development.
The compound can be synthesized through various chemical methods that involve the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization processes. Its synthesis has been documented in numerous studies focusing on oxadiazole derivatives, which are known for their diverse pharmacological properties.
5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL falls under the classification of heterocyclic compounds, specifically oxadiazoles. These compounds are often categorized based on their functional groups and are recognized for their roles in pharmaceuticals, agrochemicals, and materials science.
The synthesis of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL typically involves several key steps:
For instance, one method involves dissolving ethyl glycolate in ethanol and adding hydrazine hydrate to yield an intermediate that is subsequently treated with carbon disulfide and potassium hydroxide to form the oxadiazole structure . The final product is often purified through crystallization or chromatography techniques.
The molecular structure of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL consists of a five-membered ring containing two nitrogen atoms and three carbon atoms. The hydroxyl group (-OH) is attached to the second carbon atom in the ring, while the trifluoromethyl group (-CF3) is attached to the fifth carbon.
5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require careful control of temperature and pH to optimize yields and selectivity. For example, reactions under acidic conditions may favor certain pathways over others.
The mechanism of action for 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL is primarily linked to its biological activity. It has been studied for its potential as an antibacterial and anticancer agent:
Studies have shown that derivatives of this compound exhibit varying degrees of activity against different bacterial strains and cancer cell lines .
5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL typically exhibits:
The chemical properties include:
Relevant data indicate that the presence of fluorine enhances both stability and reactivity compared to non-fluorinated analogs .
5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL has several applications in scientific research:
The emergence of 5-(trifluoromethyl)-1,3,4-oxadiazol-2-ol parallels key advancements in heterocyclic chemistry over the past five decades. This compound belongs to the 1,3,4-oxadiazole family, a class of nitrogen-oxygen heterocycles first systematically studied in the mid-20th century for their unusual reactivity and stability. Early synthetic routes to 1,3,4-oxadiazoles relied on cyclodehydration of diacylhydrazines, but these methods proved inefficient for introducing electron-withdrawing substituents like trifluoromethyl groups [6]. The development of modern cyclization techniques, particularly those leveraging hydrazide intermediates with trifluoroacetic anhydride or trifluoromethyl-substituted carboxylic acid derivatives, enabled practical access to trifluoromethylated oxadiazoles [2] [8]. For instance, the reaction of trifluoroacetic hydrazides with carbonyl compounds under oxidative conditions became a cornerstone for synthesizing 5-(trifluoromethyl)-1,3,4-oxadiazol-2-ol derivatives [2].
The compound gained prominence in the 1990s as advances in fluorination techniques made trifluoromethyl groups more accessible. Researchers recognized that the simultaneous presence of the oxadiazole core and fluorine atoms imparted unique physicochemical properties, driving exploration in material science and pharmaceutical chemistry. Its emergence coincided with broader interest in fluorinated heterocycles, which offered enhanced metabolic stability and bioavailability in drug design [4] [6]. The compound class was subsequently optimized for diverse applications, ranging from electronic materials to bioactive molecules, cementing its role in modern heterocyclic chemistry [6].
The molecular architecture of 5-(trifluoromethyl)-1,3,4-oxadiazol-2-ol features two critical elements that synergistically dictate its properties: the 1,3,4-oxadiazole heterocycle and the trifluoromethyl (-CF₃) group.
Oxadiazole Core: The 1,3,4-oxadiazole ring is a planar, π-electron-deficient five-membered heterocycle containing two nitrogen atoms and one oxygen atom. This electron-deficient character arises from the electronegative atoms and confers significant stability against oxidative degradation. X-ray crystallographic studies of analogous compounds (e.g., 2,5-bis[2,6-bis(trifluoromethyl)phenyl]-1,3,4-oxadiazole) reveal nearly planar configurations with bond lengths indicative of delocalized π-electron systems [6]. The ring exhibits aromatic character, contributing to thermal stability (decomposition >250°C) and chemical inertness under physiological conditions.
Trifluoromethyl Group: The -CF₃ substituent at the 5-position is one of the most influential motifs in medicinal and material chemistry. This group exhibits:
Crystallographic analyses of trifluoromethylated oxadiazoles demonstrate distinctive packing motifs dominated by F···F interactions (2.8–3.0 Å) and F···π contacts (3.3–3.5 Å) [6]. These weak interactions direct supramolecular assembly, influencing materials properties like charge transport in organic electronics. The trifluoromethyl group also induces significant dipole moments (~3.5 D), enhancing solubility in aprotic solvents while maintaining moderate water solubility for biological applications [1].
Table 1: Key Physicochemical Properties of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol and Analogues
Property | Value/Characteristic | Measurement Technique |
---|---|---|
Molecular Formula | C₃H₂F₃N₂O₂ | Elemental Analysis |
Melting Point | 155-160°C (decomp.) | Differential Scanning Calorimetry |
pKa (Hydroxyl group) | ~6.8 | Potentiometric Titration |
LogP (Octanol-Water) | 1.2 ± 0.1 | Shake-Flask Method |
Dipole Moment | 3.4–3.6 D | Computational Chemistry |
Crystal Packing | F···F and F···π interactions dominant | X-ray Diffraction |
5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol serves as a versatile bioisostere in drug design, primarily replacing carboxylic acids (-COOH) or amides (-CONH-). Bioisosterism—the strategic replacement of functional groups with others possessing similar physicochemical properties—enhances drug efficacy while mitigating metabolic liabilities [4] [9].
Carboxylic Acid Mimicry: The hydroxyl-oxadiazole moiety exhibits pKa values (6.5–7.2) comparable to carboxylic acids (pKa 4–5), allowing it to maintain ionization states under physiological conditions. This enables salt bridge formation with biological targets while resisting enzymatic degradation by esterases. For example, in histone deacetylase (HDAC) inhibitors, the oxadiazolyl hydroxyl group coordinates the catalytic zinc ion similarly to carboxylate groups in classical inhibitors like vorinostat [5].
Amide Bond Replacement: The heterocycle effectively mimics the planar geometry and hydrogen-bonding capacity of amide bonds. As illustrated in broflanilide derivatives, replacing the amide linker with 5-(trifluoromethyl)-1,3,4-oxadiazol-2-ol maintained target affinity against GABA receptors while improving metabolic stability in hepatic microsomes [9]. This bioisosteric replacement reduces susceptibility to proteolysis, extending plasma half-lives.
Table 2: Bioisosteric Applications of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol in Drug Design
Target Therapeutic Area | Replaced Functional Group | Advantages Achieved | Reference Compound |
---|---|---|---|
HDAC6 Inhibitors | Hydroxamic acid (-CONHOH) | Reduced cytotoxicity, improved selectivity | 3-Heterocyclyl HDAC inhibitors [5] |
Antifungal Agents | Carboxylic acid (-COOH) | Enhanced membrane permeability, lower toxicity | Benzamide derivatives (83.6% inhibition) [9] |
Rho/MRTF/SRF Inhibitors | Amide (-CONH-) | Increased metabolic stability, maintained potency | 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids [2] |
Antiviral Compounds | Thioamide (-CSNH-) | Improved oxidative stability | Oxadiazole-thione derivatives [3] |
The trifluoromethyl group further augments bioisosteric performance by:
In agricultural chemistry, this bioisostere underpins next-generation fungicides. Derivatives like 10f achieved 83.1% inhibition against Botrytis cinerea at 100 mg/L, outperforming pyraclostrobin (81.4%) while exhibiting lower zebrafish embryo toxicity (LC₅₀ 20.58 mg/L) [9]. This balance of efficacy and safety highlights the strategic value of 5-(trifluoromethyl)-1,3,4-oxadiazol-2-ol in bioactive molecule design.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7